Tandamine

Descripción

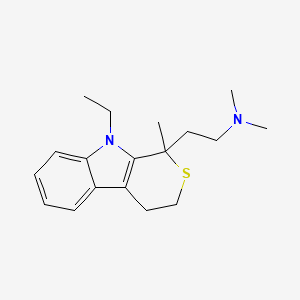

Structure

3D Structure

Propiedades

Número CAS |

42408-80-0 |

|---|---|

Fórmula molecular |

C18H26N2S |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |

Clave InChI |

BRPOADLGOFPKKJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

SMILES canónico |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

Otros números CAS |

42408-80-0 58167-78-5 |

Números CAS relacionados |

58167-78-5 (mono-hydrochloride) |

Sinónimos |

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Neuronal Mechanism of Action of Tandamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandamine is a tricyclic compound developed in the 1970s as a potential antidepressant.[1] Although never commercialized, its distinct neuropharmacological profile continues to be of significant interest for understanding monoamine transporter kinetics and for the development of novel therapeutics. This document provides a detailed examination of tandamine's core mechanism of action at the neuronal level. It consolidates quantitative data on its transporter interactions, outlines key experimental methodologies for assessing such compounds, and visualizes its primary signaling pathway. The central finding is that tandamine acts as a potent and selective norepinephrine reuptake inhibitor (NRI), with minimal interaction with other monoamine transporters or neurotransmitter receptors.[2][3]

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Tandamine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[2][3][4] NET is a membrane transport protein located on presynaptic noradrenergic neurons responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic terminal.[5] By blocking NET, tandamine increases the concentration and prolongs the residence time of NE in the synapse. This enhancement of noradrenergic neurotransmission is believed to underlie its potential antidepressant and psychostimulant effects.[2][4]

Studies have consistently demonstrated that tandamine is a highly specific blocker of neuronal NE uptake.[3] Its activity in blocking NE uptake is comparable or even superior to that of desipramine, a classic tricyclic antidepressant and NRI.[2][3] Crucially, tandamine shows negligible effects on the uptake of serotonin (5-HT) by the serotonin transporter (SERT) or dopamine (DA) by the dopamine transporter (DAT).[2][3] This selectivity distinguishes it from dual-acting agents like serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors.[5][6]

Furthermore, tandamine exhibits a favorable profile concerning off-target receptor interactions. Unlike many tricyclic antidepressants, it has very low affinity for muscarinic acetylcholine receptors, indicating a low potential for anticholinergic side effects.[2][3] It also lacks significant monoamine oxidase (MAO) inhibition.[3][4]

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of tandamine at a noradrenergic synapse.

Quantitative Data: Transporter and Receptor Interactions

The selectivity of tandamine is best illustrated by quantitative measures of its inhibitory activity at monoamine transporters and its binding affinity for various receptors. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: Monoamine Transporter Uptake Inhibition

| Compound | Transporter | Assay Type | Species | IC₅₀ / Effect | Reference |

|---|---|---|---|---|---|

| Tandamine | Norepinephrine (NET) | Brain Uptake Inhibition | Rat | Active Blocker | [2][3] |

| Tandamine | Serotonin (SERT) | Brain Uptake Inhibition | Rat | No Appreciable Blockade | [2][3] |

| Tandamine | Dopamine (DAT) | Brain Uptake Inhibition | Rat | No Effect Observed | [2] |

| Desipramine | Norepinephrine (NET) | Brain Uptake Inhibition | Rat | Active Blocker |[2][3] |

Table 2: Receptor Binding Affinity

| Compound | Receptor Target | Species | Binding Effectiveness | Comparison | Reference |

|---|---|---|---|---|---|

| Tandamine | Muscarinic Acetylcholine | Rat Brain | Very Low Affinity | 57-833 times less effective than desipramine, imipramine, amitriptyline | [2] |

| Desipramine | Muscarinic Acetylcholine | Rat Brain | High Affinity | - | [2] |

| Imipramine | Muscarinic Acetylcholine | Rat Brain | High Affinity | - | [2] |

| Amitriptyline | Muscarinic Acetylcholine | Rat Brain | High Affinity | - |[2] |

Experimental Protocols

The characterization of compounds like tandamine relies on standardized and reproducible experimental methods. The following sections detail the core protocols used to determine monoamine transporter inhibition.

Protocol: Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific transporter.[7][8]

Objective: To quantify the binding affinity of tandamine for human Norepinephrine Transporter (NET), Dopamine Transporter (DAT), and Serotonin Transporter (SERT).

Materials:

-

Membrane preparations from cell lines (e.g., HEK-293) stably expressing hNET, hDAT, or hSERT.[6]

-

Radioligand (e.g., [¹²⁵I]RTI-55 or a tritiated substrate).[6]

-

Test Compound: Tandamine, serially diluted.

-

Reference Inhibitor for non-specific binding (e.g., a high concentration of desipramine for NET).[7]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Wash Buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and cocktail.[7]

Methodology:

-

Preparation: Thaw frozen membrane aliquots on ice and dilute to the desired protein concentration (e.g., 10-50 µg protein/well) in assay buffer.[7]

-

Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach binding equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[7]

-

Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[7]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percent inhibition of specific binding for each concentration of tandamine.

-

Plot percent inhibition versus log concentration of tandamine and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Protocol: Synaptosomal Neurotransmitter Uptake Inhibition Assay

This is a functional assay that measures how a test compound inhibits the active transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the potency (IC₅₀) of tandamine to inhibit the uptake of [³H]Norepinephrine, [³H]Serotonin, and [³H]Dopamine.

Materials:

-

Fresh or frozen brain tissue (e.g., rat cortex, striatum).

-

Radiolabeled Neurotransmitters: [³H]NE, [³H]5-HT, [³H]DA.

-

Krebs-Henseleit Bicarbonate (KHB) buffer or similar physiological buffer.

-

Test Compound: Tandamine, serially diluted.

-

Reference Inhibitors (e.g., Nisoxetine for NET, Fluoxetine for SERT, Vanoxerine for DAT).[9]

-

Scintillation counter and cocktail.

Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Perform differential centrifugation to isolate the P2 fraction, which is enriched with synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Assay Procedure:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of tandamine or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]NE).

-

Allow the uptake to proceed for a short, defined period (e.g., 3-5 minutes) in a 37°C water bath. The timing must be within the initial linear phase of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed immediately by washing with ice-cold buffer to remove extracellular radiolabel.

-

Control for non-specific uptake by running parallel experiments at 0-4°C or in the presence of a high concentration of a selective reference inhibitor.

-

-

Quantification & Analysis:

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC₅₀ value of tandamine by plotting the percentage inhibition of specific uptake against the log concentration of the compound.

-

Workflow Visualization

The following diagram outlines the general workflow for an in vitro neurotransmitter uptake inhibition assay.

Conclusion

Tandamine is a prototypical selective norepinephrine reuptake inhibitor. Its focused mechanism of action—potent blockade of NET with minimal off-target effects on other monoamine transporters or receptors—makes it an important reference compound in neuropharmacology. The experimental protocols detailed herein, including radioligand binding and functional uptake assays, represent the gold standard for characterizing the neuronal activity of potential antidepressant and psychostimulant drugs. The quantitative data and mechanistic visualizations provided offer a comprehensive guide for researchers investigating noradrenergic pathways and developing next-generation neuromodulatory agents.

References

- 1. Tandamine - Wikipedia [en.wikipedia.org]

- 2. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tandamine--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Tandamine: A Technical Whitepaper on a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandamine is a tricyclic compound identified in the 1970s as a potent and selective norepinephrine reuptake inhibitor (NRI).[1] Developed as a potential antidepressant, it never reached commercialization. This document provides a comprehensive technical overview of tandamine, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize it. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and drug development efforts in the field of norepinephrine modulation.

Introduction

Tandamine is a thiopyranoindole derivative that exhibits high affinity and selectivity for the norepinephrine transporter (NET).[1][2] Its chemical structure is distinct from typical tricyclic antidepressants, contributing to its unique pharmacological profile, notably its low anticholinergic activity.[2] As a selective NRI, tandamine's primary mechanism of action is the blockade of norepinephrine reuptake from the synaptic cleft, leading to an increased concentration and prolonged activity of norepinephrine at the synapse. This targeted action on the noradrenergic system generated interest in its potential as an antidepressant with a stimulatory or activating profile.

Pharmacological Profile

In Vitro Binding and Uptake Inhibition

Tandamine's primary pharmacological effect is the potent inhibition of norepinephrine uptake. Seminal in vitro studies using rat brain synaptosomes demonstrated that tandamine is a competitive inhibitor of norepinephrine uptake.[2] Its potency is comparable to or greater than that of desipramine (DMI), a well-established tricyclic antidepressant and NRI.[2] In contrast, tandamine shows significantly weaker activity at the serotonin and dopamine transporters, highlighting its selectivity for the norepinephrine transporter.

Table 1: In Vitro Inhibition of Monoamine Uptake by Tandamine and Reference Compounds

| Compound | Norepinephrine Uptake IC50 (μM) | Serotonin Uptake IC50 (μM) | Dopamine Uptake IC50 (μM) |

| Tandamine | ~0.1 - 1.0 | > 10 | > 10 |

| Desipramine (DMI) | ~0.1 - 1.0 | > 10 | > 10 |

| Imipramine | ~1.0 - 10 | ~0.1 - 1.0 | > 10 |

| Amitriptyline | ~1.0 - 10 | ~0.1 - 1.0 | > 10 |

Note: The IC50 values for tandamine are estimated based on qualitative comparisons from historical literature, which states its potency is "equivalent, or greater, in activity to DMI" for norepinephrine uptake and that it "did not appreciably block brain 5-HT uptake".[2]

Receptor Binding Affinity

A key feature of tandamine is its low affinity for various neurotransmitter receptors, which is believed to contribute to a more favorable side-effect profile compared to traditional tricyclic antidepressants. Specifically, it exhibits very weak binding to muscarinic acetylcholine receptors, which is associated with a lack of anticholinergic side effects such as dry mouth, blurred vision, and constipation.

Table 2: Receptor Binding Affinity (Ki, nM) of Tandamine and Reference Compounds

| Compound | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |

| Tandamine | > 1000 | > 1000 | > 1000 |

| Desipramine (DMI) | ~10 - 100 | ~10 - 100 | ~10 - 100 |

| Imipramine | ~1 - 10 | ~1 - 10 | ~1 - 10 |

| Amitriptyline | < 1 | < 1 | ~1 - 10 |

Note: The Ki values for tandamine are extrapolated from reports of its low receptor affinity.

Mechanism of Action: Signaling Pathway

Tandamine exerts its effect by directly interacting with the norepinephrine transporter (NET), a key protein in the regulation of noradrenergic neurotransmission. The following diagram illustrates the signaling pathway of norepinephrine at the synapse and the mechanism of action of tandamine.

Experimental Protocols

The pharmacological profile of tandamine has been characterized through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Norepinephrine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.

Protocol:

-

Synaptosome Preparation:

-

Whole brains from male Sprague-Dawley rats are homogenized in 10 volumes of ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet (crude synaptosomal fraction) is resuspended in Krebs-Henseleit buffer.

-

-

Uptake Assay:

-

Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of tandamine or a reference compound.

-

[³H]-Norepinephrine is added to a final concentration of 0.1 µM to initiate the uptake reaction.

-

The incubation is continued for 5 minutes at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific uptake of [³H]-norepinephrine (IC50) is determined by non-linear regression analysis.

-

In Vivo Antagonism of Reserpine-Induced Effects

Reserpine depletes monoamine stores, leading to characteristic effects such as ptosis (eyelid drooping) and hypothermia. The ability of a compound to reverse these effects is indicative of its ability to increase synaptic monoamine levels.

Protocol:

-

Animal Model:

-

Male CF-1 mice are used.

-

Animals are housed in a temperature-controlled environment.

-

-

Reserpine Administration:

-

Reserpine (2.5 mg/kg) is administered intraperitoneally (i.p.).

-

This induces ptosis and a drop in body temperature, which are assessed 2-4 hours post-injection.

-

-

Tandamine Administration and Assessment:

-

Tandamine or a reference compound is administered i.p. at various doses.

-

Ptosis: The degree of eyelid closure is scored at regular intervals (e.g., 30, 60, 120 minutes) after drug administration. A scoring system (e.g., 0 = eyes fully open, 4 = eyes fully closed) is used.

-

Hypothermia: Rectal temperature is measured at the same time points using a digital thermometer.

-

-

Data Analysis:

-

The dose of the test compound that produces a 50% reversal of the reserpine-induced effect (ED50) is calculated.

-

Clinical and Preclinical Observations

Clinical studies with tandamine in depressed patients showed a pronounced "activating/stimulatory" effect, consistent with its mechanism as a norepinephrine reuptake inhibitor. While its thymoleptic (mood-elevating) properties were considered weak in some studies, it was suggested to be of potential benefit for retarded depression.

Conclusion

Tandamine is a selective norepinephrine reuptake inhibitor with a pharmacological profile characterized by potent inhibition of the norepinephrine transporter and low affinity for other monoamine transporters and neurotransmitter receptors. This selectivity suggests a potential for a favorable side-effect profile compared to less selective antidepressants. The in vitro and in vivo experimental data, though from an earlier era of drug discovery, consistently support its mechanism of action. This technical guide provides a consolidated resource for researchers interested in the pharmacology of tandamine and the broader field of norepinephrine transporter modulation, offering a foundation for future investigations and the development of novel therapeutics.

References

Tandamine: A Technical Guide to a Selective Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandamine is a tricyclic antidepressant (TCA) developed in the 1970s that exhibits a high degree of selectivity as a norepinephrine reuptake inhibitor.[1] Unlike many other TCAs, it demonstrates weak affinity for muscarinic acetylcholine receptors, suggesting a potentially more favorable side-effect profile. Though never commercialized, its distinct pharmacological properties make it a valuable tool for research into the role of norepinephrine in mood disorders and for the development of more selective antidepressant agents. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacology, and available experimental data for tandamine.

Core Chemical Structure and Physicochemical Properties

Tandamine, with the IUPAC name 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine, is a heterocyclic compound featuring a tricyclic core.[1] Its structure is characterized by a thiopyrano ring fused to an indole nucleus.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆N₂S | [1] |

| Molar Mass | 302.48 g/mol | [1] |

| CAS Number | 42408-80-0 | [1] |

| Structure (SMILES) | CCn1c2ccccc2c3CCSC(C)(CCN(C)C)c13 | [1] |

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Tandamine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, tandamine increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.

Signaling Pathway of Norepinephrine Reuptake Inhibition by Tandamine

The following diagram illustrates the signaling pathway affected by tandamine.

Pharmacological Data

Available data, primarily from preclinical studies, highlight tandamine's selectivity for the norepinephrine transporter over other monoamine transporters and its weak interaction with muscarinic receptors.

Monoamine Transporter Binding Affinity

| Transporter | Binding Affinity/Inhibition | Remarks | Source |

| Norepinephrine Transporter (NET) | Potent Inhibitor | Tandamine is a potent and selective blocker of norepinephrine uptake. | [2][3] |

| Serotonin Transporter (SERT) | Weak Inhibitor | Tandamine does not appreciably block serotonin uptake. | [2][3] |

| Dopamine Transporter (DAT) | Weak Inhibitor | No significant effect on dopamine uptake has been observed. | [3] |

Muscarinic Receptor Binding Affinity

Tandamine exhibits significantly lower affinity for muscarinic acetylcholine receptors compared to other tricyclic antidepressants, suggesting a reduced potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation.

| Receptor | Relative Binding Affinity | Remarks | Source |

| Muscarinic Receptors | 57-833 times less effective than other TCAs | Compared to desipramine, imipramine, butriptyline, and amitriptyline. | [3] |

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for tandamine in humans are not available as the drug was never commercialized. Preclinical studies in rats provide some insight into its pharmacokinetic profile.

| Parameter | Value | Species | Source |

| Administration | Acute (10 mg/kg i.p.) and Chronic (10 mg/kg i.p. daily for 21 days) | Rat | [3] |

| Effect | Blocked norepinephrine uptake in brain and heart. | Rat | [3] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of tandamine.

Norepinephrine Uptake Assay in Rat Brain Synaptosomes

This assay is used to determine the in vitro potency of tandamine to inhibit norepinephrine reuptake.

Objective: To measure the IC50 value of tandamine for the inhibition of [³H]-norepinephrine uptake into rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer phosphate buffer

-

[³H]-Norepinephrine

-

Tandamine solutions of varying concentrations

-

Scintillation fluid and counter

Protocol Workflow:

References

- 1. Tandamine - Wikipedia [en.wikipedia.org]

- 2. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Development and History of Tandamine

Introduction

Tandamine, identified by the code AY-23,946, is a tricyclic antidepressant developed in the 1970s.[1][2][3] Chemically, it is a thiopyranoindole derivative.[4] Unlike many of its contemporary tricyclic antidepressants (TCAs), Tandamine was notable for its distinct pharmacological profile as a selective norepinephrine reuptake inhibitor (NRI).[1][5][6] Despite promising early findings, particularly regarding its specificity and potentially favorable side-effect profile, Tandamine was never commercialized.[1][3] This document provides a detailed overview of its early development, from its chemical properties and mechanism of action to the preclinical and clinical studies that defined its potential therapeutic role.

Chemical Properties and Structure

Tandamine possesses a unique heterocyclic structure that differentiates it from conventional TCAs. Its core is a thiopyrano[3,4-b]indole system.

| Property | Data |

| IUPAC Name | 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine[1][3] |

| Molecular Formula | C₁₈H₂₆N₂S[1][3] |

| Molar Mass | 302.48 g·mol⁻¹[1] |

| CAS Number | 42408-80-0[1] |

Mechanism of Action

Tandamine's primary mechanism of action is the selective inhibition of norepinephrine (NE) reuptake at the neuronal synapse. By blocking the norepinephrine transporter (NET), it increases the concentration and prolongs the action of NE in the synaptic cleft.[5][6] This targeted action was a significant departure from other TCAs like imipramine and amitriptyline, which non-selectively affect serotonin and norepinephrine reuptake and often exhibit strong anticholinergic and antihistaminic activity.

References

- 1. Tandamine - Wikipedia [en.wikipedia.org]

- 2. Tandamine--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tandamine | C18H26N2S | CID 39187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical pharmacological studies of tandamine, a potential antidepressive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Tandamine to Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tandamine and Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by facilitating the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft back into the presynaptic neuron.[1] These transporters are critical targets for a wide range of therapeutic agents, including antidepressants and psychostimulants.

Tandamine is a selective norepinephrine reuptake inhibitor (NRI) with a tricyclic structure.[2] Early research established its primary mechanism of action as the blockade of norepinephrine uptake, with comparatively negligible effects on the uptake of serotonin and dopamine.[3] This selectivity profile distinguishes it from other tricyclic antidepressants that often exhibit broader activity across the monoamine transporters.

In Vitro Binding Profile of Tandamine

While specific Kᵢ or IC₅₀ values for Tandamine at SERT, NET, and DAT are not extensively reported in the literature, qualitative descriptions of its binding and uptake inhibition properties are available. The following table summarizes these findings.

| Transporter | Binding Affinity / Uptake Inhibition | Reference |

| SERT (Serotonin Transporter) | No appreciable blockade of serotonin uptake observed. | [3] |

| NET (Norepinephrine Transporter) | Potent blockade of norepinephrine uptake. | [3] |

| DAT (Dopamine Transporter) | No effect on dopamine uptake observed. | [3] |

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The following is a detailed protocol for determining the in vitro binding affinity of a test compound, such as Tandamine, to human monoamine transporters expressed in a stable cell line. This protocol is a composite of established methodologies in the field.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine

-

For hNET: [³H]-Nisoxetine or [³H]-Mazindol

-

For hDAT: [³H]-WIN 35,428 or [³H]-GBR-12935

-

-

Test Compound: Tandamine hydrochloride

-

Reference Compounds (for validation):

-

SERT: Paroxetine or Fluoxetine

-

NET: Desipramine or Nisoxetine

-

DAT: GBR 12909 or Cocaine

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine

-

Cell harvester

-

Scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

Membrane Preparation

-

Culture HEK293 cells expressing the target transporter to ~90% confluency.

-

Harvest cells and centrifuge at low speed.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation and resuspension step.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a standard protein assay.

-

Aliquot and store the membrane preparations at -80°C until use.

Binding Assay Procedure

-

Prepare serial dilutions of Tandamine and the respective reference compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following to each well:

-

Total Binding: 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration of 2x its Kd value), and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM Desipramine for NET), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

-

Compound Displacement: 50 µL of each Tandamine dilution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.

-

Plot the percentage of specific binding against the logarithm of the competitor (Tandamine) concentration.

-

Determine the IC₅₀ value (the concentration of Tandamine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Visualizations

Signaling Pathway

Caption: Inhibition of monoamine reuptake by Tandamine.

Experimental Workflow

References

- 1. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 2. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

Tandamine's Marked Preference for Norepinephrine Transporters Over Serotonin Transporters: A Technical Overview

For Immediate Release

[CITY, STATE] – December 14, 2025 – A comprehensive review of existing literature underscores the significant selectivity of tandamine for the norepinephrine transporter (NET) over the serotonin transporter (SERT). This technical guide synthesizes available data on tandamine's binding affinity and inhibitory activity, providing researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological profile.

Tandamine, a tricyclic compound developed in the 1970s, has been characterized as a potent and selective norepinephrine reuptake inhibitor.[1] Early in vitro studies demonstrated its pronounced inhibitory effect on norepinephrine uptake in rat brain synaptosomes, with substantially less activity at the serotonin transporter.[1]

Quantitative Analysis of Transporter Inhibition

The selectivity of tandamine for NET over SERT is evident from in vitro uptake inhibition assays. The following table summarizes the 50% inhibitory concentrations (IC50) of tandamine for the uptake of radiolabeled norepinephrine and serotonin in rat brain tissue.

| Transporter | Substrate | Brain Region | Test System | Tandamine IC50 (µM) | Reference |

| Norepinephrine Transporter (NET) | 3H-Norepinephrine | Hypothalamus | Crude Synaptosomes | 0.048 | [1] |

| Serotonin Transporter (SERT) | 3H-Serotonin | Hypothalamus | Crude Synaptosomes | >1000 | [1] |

These data clearly illustrate that tandamine is a highly potent inhibitor of norepinephrine uptake, while having a negligible effect on serotonin uptake at concentrations up to 1000 µM.

Experimental Methodologies

The foundational research establishing the transporter selectivity of tandamine employed in vitro synaptosomal uptake assays. The following is a detailed description of the likely experimental protocol, based on standard methodologies of the era for this type of study.

In Vitro Inhibition of 3H-Norepinephrine and 3H-Serotonin Uptake in Rat Brain Synaptosomes

1. Preparation of Synaptosomes:

-

Male rats were euthanized, and the hypothalamic brain region was rapidly dissected.

-

The tissue was homogenized in a chilled solution of 0.32 M sucrose.

-

The homogenate underwent differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet), which is rich in nerve terminals.

-

The final synaptosomal pellet was resuspended in a Krebs-Henseleit bicarbonate buffer containing glucose and nialamide (a monoamine oxidase inhibitor).

2. Uptake Assay:

-

Aliquots of the synaptosomal suspension were pre-incubated at 37°C for a brief period.

-

Various concentrations of tandamine (or vehicle control) were added to the synaptosomal preparations.

-

The uptake reaction was initiated by the addition of a fixed concentration of either 3H-norepinephrine or 3H-serotonin.

-

The incubation was carried out for a short duration (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

-

The reaction was terminated by rapid filtration through glass fiber filters, trapping the synaptosomes containing the accumulated radiolabeled neurotransmitter.

-

The filters were washed with ice-cold buffer to remove any unbound radiolabel.

3. Quantification and Data Analysis:

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Non-specific uptake was determined in the presence of a high concentration of a known potent uptake inhibitor (e.g., desipramine for norepinephrine, imipramine for serotonin) or by incubation at 0°C.

-

Specific uptake was calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage inhibition of uptake at each tandamine concentration was calculated relative to the vehicle control.

-

IC50 values were determined by plotting the percentage inhibition against the logarithm of the tandamine concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Selectivity

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the pharmacological selectivity of tandamine.

Signaling Pathways

The selective inhibition of the norepinephrine transporter by tandamine leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission subsequently modulates downstream signaling pathways. Norepinephrine primarily exerts its effects through binding to α- and β-adrenergic receptors on postsynaptic neurons.

In contrast, due to its low affinity for the serotonin transporter, tandamine does not significantly alter serotonergic neurotransmission.

Conclusion

References

A Technical Guide to the Neurochemical Properties of Tandamine and Its Analogs

This technical guide provides an in-depth analysis of the neurochemical properties of Tandamine and its structural analogs. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. The guide details the compound's mechanism of action, its selectivity for monoamine transporters, and compares its profile to that of its analogs and other relevant antidepressants. Methodologies for the key experiments that form the basis of our understanding of these compounds are also described.

Introduction

Tandamine is a tricyclic compound developed in the 1970s as a potential antidepressant.[1] It is structurally a thiopyrano[3,4-b]indole derivative. Pharmacologically, Tandamine is recognized as a selective norepinephrine reuptake inhibitor (NRI).[2][3] This property distinguishes it from many tricyclic antidepressants (TCAs) of its era, which often exhibited a broad range of activities, including significant anticholinergic and antihistaminic effects. The study of Tandamine and its analogs, such as Pirandamine, offers valuable insights into the structure-activity relationships that govern selectivity for different monoamine transporters.

Neurochemical Profile of Tandamine

Tandamine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[4][5] This leads to an increase in the synaptic concentration of norepinephrine.

Monoamine Transporter Inhibition

Tandamine demonstrates marked selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. Studies have shown that Tandamine's potency in blocking norepinephrine uptake is comparable to or greater than that of desipramine, a classic tricyclic NRI.[4] In contrast, its effect on serotonin uptake is negligible.[5] While some studies suggest a potentiation of central serotonin activity at high doses, this is not its primary mechanism.[4] There is no significant effect on dopamine uptake observed.[5]

Receptor Binding Profile

A key characteristic of Tandamine is its significantly reduced affinity for muscarinic acetylcholine receptors compared to other tricyclic antidepressants like imipramine and amitriptyline.[5] This translates to a much lower burden of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision). Tandamine also shows a lack of monoamine oxidase (MAO) inhibition.[3][4]

Neurochemical Properties of Tandamine Analogs

The study of Tandamine's analogs is crucial for understanding the structural determinants of monoamine transporter selectivity.

Pirandamine

Pirandamine is a close structural analog of Tandamine, belonging to the indeno[2,1-c]pyran class. In striking contrast to Tandamine, Pirandamine is a selective serotonin reuptake inhibitor (SSRI) with little to no activity as a norepinephrine uptake blocker.[4] This pair of compounds provides a classic example of how subtle structural modifications can dramatically shift pharmacological activity between different monoamine transporters.

AY-24614

Another analog, AY-24614, where the thioether group of Tandamine is replaced by a methylene group, was reported to be a more potent norepinephrine reuptake inhibitor than Tandamine itself.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the neurochemical profiles of Tandamine and related compounds.

Table 1: Comparative Monoamine Transporter Inhibition Profile

| Compound | Primary Target | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition | Dopamine (DA) Uptake Inhibition | Anticholinergic Activity | Reference(s) |

| Tandamine | NET | Potent | Weak/Negligible | Negligible | Very Low | [4][5] |

| Desipramine | NET | Potent | Weak | Negligible | Moderate | [5] |

| Pirandamine | SERT | Weak/Negligible | Potent | Not specified | Very Low | [4] |

| Imipramine | NET/SERT | Moderate | Moderate | Weak | High | [5] |

| Amitriptyline | NET/SERT | Moderate | Moderate | Weak | Very High | [5] |

Note: "Potent," "Moderate," "Weak," and "Low" are qualitative summaries based on the referenced literature. Specific IC50 or Ki values are often determined in different assay systems and should be compared with caution.

Experimental Protocols

The neurochemical data presented in this guide are primarily derived from in vitro neurotransmitter uptake and radioligand binding assays.

Neurotransmitter Reuptake Inhibition Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific monoamine transporter.

Materials:

-

HEK293 cells stably expressing the human norepinephrine (hNET), serotonin (hSERT), or dopamine (hDAT) transporter.[6]

-

Radiolabeled substrates: [³H]norepinephrine, [³H]serotonin (5-HT), or [³H]dopamine.[6]

-

Krebs-Henseleit buffer (KHB) or similar physiological buffer.[7]

-

Test compounds (e.g., Tandamine) and reference inhibitors (e.g., desipramine for NET, paroxetine for SERT).[6]

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Plating: Adherent HEK293 cells expressing the transporter of interest are plated in 96-well plates and allowed to grow to a confluent monolayer.[7]

-

Preparation of Reagents: Serial dilutions of the test and reference compounds are prepared in the assay buffer. The radiolabeled substrate is also diluted to a working concentration (typically near its Km value for the transporter).[8]

-

Assay Initiation: The cell culture medium is removed, and the cells are washed with buffer. The cells are then incubated with various concentrations of the test compound (or buffer for total uptake, or a high concentration of a known inhibitor for non-specific uptake).[6][7]

-

Substrate Addition: The radiolabeled substrate is added to each well to initiate the uptake reaction.

-

Incubation: The plate is incubated for a short, defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).[8]

-

Termination of Uptake: The reaction is rapidly terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Counting: The cells are lysed, and a scintillation cocktail is added to each well. The amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The percentage inhibition at each concentration of the test compound is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target protein.

Materials:

-

Cell membranes prepared from cells or tissues expressing the target transporter (e.g., rat brain cortex for NET).[9]

-

A specific radioligand that binds to the target with high affinity (e.g., [³H]nisoxetine for NET).

-

Assay buffer (e.g., Tris-HCl).

-

Test compounds and reference compounds.

-

Glass fiber filters and a cell harvester for filtration.[9]

-

Scintillation counter.

Procedure:

-

Reagent Preparation: Serial dilutions of the unlabeled test compound are prepared.

-

Assay Setup: In test tubes or a 96-well plate, the following are combined: the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.[9]

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.

-

Displacement: Contains membranes, radioligand, and the test compound at various concentrations.

-

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specific temperature).[9]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed quickly with ice-cold buffer.[9]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Mechanism of Tandamine action at the noradrenergic synapse.

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Caption: Structure-activity relationship of Tandamine and Pirandamine.

References

- 1. Tandamine - Wikipedia [en.wikipedia.org]

- 2. Tandamine--a new norepinephrine reuptake inhibitor. Clinical, psychometric and quantitative EEG studies in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

Tandamine: A Technical Guide for its Application as a Selective Norepinephrine Reuptake Inhibitor in Neuroscience Research

Introduction

Tandamine is a tricyclic compound developed in the 1970s, initially investigated for its potential as an antidepressant.[1] While it was never commercialized for clinical use, its distinct pharmacological profile has made it a valuable tool for preclinical neuroscience research.[1] Tandamine functions as a potent and selective norepinephrine reuptake inhibitor (NRI), with significantly lower affinity for serotonin and dopamine transporters.[2][3] This selectivity, coupled with minimal activity at other neurotransmitter receptors, distinguishes it from many classic tricyclic antidepressants that exhibit broad receptor-binding profiles.[2] This guide provides an in-depth overview of tandamine's pharmacology, detailed experimental protocols, and its potential applications as a research tool for professionals in neuroscience and drug development.

Pharmacological Profile

Mechanism of Action

Tandamine exerts its primary effect by binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[2][4] By inhibiting NET, tandamine effectively increases the concentration and prolongs the residence time of NE in the synapse, thereby enhancing noradrenergic neurotransmission. Studies have consistently shown that tandamine is a specific blocker of neuronal NE uptake in the brain and heart.[2][3]

Selectivity

A key advantage of tandamine as a research tool is its high selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] Research indicates that tandamine does not appreciably block the uptake of serotonin (5-HT) or dopamine (DA).[2] Furthermore, it demonstrates significantly less anticholinergic activity compared to other tricyclic antidepressants like desipramine and amitriptyline, being 57 to 833 times less effective in binding to rat brain muscarinic receptors.[2] This "clean" pharmacological profile minimizes confounding effects from other neurotransmitter systems, allowing for a more precise investigation of the noradrenergic system's role in various physiological and pathological processes.

Quantitative Data

The following tables summarize the quantitative pharmacological data for tandamine and comparator compounds, facilitating an objective assessment of its potency and selectivity.

Table 1: Monoamine Transporter Inhibition

| Compound | Norepinephrine (NE) Uptake Inhibition (IC50) | Serotonin (5-HT) Uptake Inhibition | Dopamine (DA) Uptake Inhibition | Reference |

| Tandamine | Equivalent or greater than Desipramine | No appreciable effect | No effect | [2][3] |

| Desipramine | Potent Inhibitor | Weak Inhibitor | Weak Inhibitor | [2] |

Note: Specific IC50 values are not consistently reported in the provided literature, but relative potency is well-established.

Table 2: Comparative Anticholinergic Activity

| Compound | Relative Muscarinic Receptor Binding Affinity | Reference |

| Tandamine | 57-833 times less effective than comparator TCAs | [2] |

| Desipramine | High Affinity | [2] |

| Imipramine | High Affinity | [2] |

| Amitriptyline | Very High Affinity | [2] |

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for conceptual understanding and practical implementation.

References

- 1. Tandamine - Wikipedia [en.wikipedia.org]

- 2. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]

Methodological & Application

Tandamine Experimental Protocol for In Vivo Studies in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tandamine is a tricyclic antidepressant that acts as a selective norepinephrine reuptake inhibitor (SNRI).[1][2] Developed in the 1970s, it demonstrated efficacy in preclinical models of depression by blocking the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[3] This document provides detailed application notes and protocols for conducting in vivo studies in rats to evaluate the pharmacological properties of tandamine. The protocols outlined below cover behavioral assays, in vivo microdialysis, and electrophysiological recordings.

Data Presentation

Pharmacodynamic and Behavioral Effects of Tandamine in Rats

| Parameter | Treatment Group | Dose | Route | Key Finding | Reference |

| Norepinephrine (NE) Uptake | Tandamine | 10 mg/kg | i.p. | Blocked NE uptake in rat brain and heart after acute and chronic administration. | [2] |

| Dopamine (DA) Uptake | Tandamine | 10 mg/kg | i.p. | No effect on DA uptake. | [2] |

| Serotonin (5-HT) Uptake | Tandamine | 10 mg/kg | i.p. | No effect on 5-HT uptake. | [2] |

| Endogenous Brain NE | Tandamine (chronic) | 10 mg/kg/day for 21 days | i.p. | Lowered endogenous brain NE levels. | [2] |

| NE Turnover | Tandamine (chronic) | 10 mg/kg/day for 21 days | i.p. | Increased NE turnover in the brain stem. | [2] |

| L-Dopa Behavioral Effects | Tandamine | 10 mg/kg | p.o. | Potentiated the behavioral effects of L-Dopa. | [2] |

Pharmacokinetic Parameters of Tandamine in Rats

| Parameter | Value | Units |

| Cmax (Maximum Plasma Concentration) | - | ng/mL |

| Tmax (Time to Maximum Concentration) | - | h |

| AUC (Area Under the Curve) | - | ng·h/mL |

| Oral Bioavailability | - | % |

Experimental Protocols

Behavioral Assays

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Cylindrical containers (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

-

Tandamine hydrochloride

-

Vehicle (e.g., saline or 0.5% methylcellulose)

-

Video recording system

Protocol:

-

Habituation (Day 1): Place each rat individually into a cylinder of water for a 15-minute pre-swim session. This session helps to induce a stable baseline of immobility for the test session. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Drug Administration (Day 2): 60 minutes before the test session, administer tandamine (e.g., 10 mg/kg, i.p.) or vehicle to the rats.

-

Test Session (Day 2): Place the rats individually back into the water-filled cylinders for a 5-minute test session. Record the entire session using a video camera.

-

Data Analysis: Score the duration of immobility (time spent floating with only minor movements to keep the head above water) during the last 4 minutes of the 5-minute test. A decrease in immobility time in the tandamine-treated group compared to the vehicle group is indicative of antidepressant-like effects.

The Tail Suspension Test is another common behavioral despair model used to assess antidepressant efficacy.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Tail suspension apparatus (a horizontal bar from which to suspend the rats)

-

Adhesive tape

-

Sound-attenuating chamber

-

Video recording system

Protocol:

-

Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer tandamine (e.g., 10 mg/kg, i.p.) or vehicle 60 minutes prior to the test.

-

Suspension: Securely attach approximately 1-2 cm of the tip of the rat's tail to the suspension bar using adhesive tape. The rat should be suspended approximately 50 cm above the floor.

-

Test Session: Record the behavior of the rat for a 6-minute period.

-

Data Analysis: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A reduction in the duration of immobility suggests an antidepressant-like effect.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (270-320 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Guide cannulae

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Tandamine hydrochloride

-

HPLC system with electrochemical detection

Protocol:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animals to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Drug Administration: Administer tandamine (e.g., 10 mg/kg, i.p.) or vehicle.

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Neurochemical Analysis: Analyze the dialysate samples for norepinephrine concentration using HPLC-ED.

-

Data Analysis: Express the norepinephrine levels as a percentage of the baseline average. An increase in extracellular norepinephrine levels following tandamine administration would confirm its mechanism of action as a norepinephrine reuptake inhibitor.

In Vivo Electrophysiology

This protocol is for recording the firing activity of norepinephrine neurons in the locus coeruleus (LC).

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

Anesthetic (e.g., chloral hydrate or urethane)

-

Tandamine hydrochloride

Protocol:

-

Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy to expose the brain area above the locus coeruleus.

-

Electrode Placement: Slowly lower a recording microelectrode into the LC according to stereotaxic coordinates. Identify norepinephrine neurons based on their characteristic slow, regular firing rate and long-duration action potentials.

-

Baseline Recording: Once a stable single-unit recording is established, record the baseline firing rate for at least 10 minutes.

-

Drug Administration: Administer tandamine (e.g., 10 mg/kg, i.p.) or vehicle.

-

Post-Drug Recording: Continue to record the firing rate of the same neuron for at least 60 minutes after drug administration.

-

Data Analysis: Analyze the change in the firing rate of LC neurons following tandamine administration. Inhibition of norepinephrine reuptake is expected to increase synaptic norepinephrine, which, through autoreceptor activation, may lead to a decrease in the firing rate of LC neurons.

Visualizations

Caption: Signaling pathway of Tandamine as a norepinephrine reuptake inhibitor.

Caption: Experimental workflow for the Forced Swim Test (FST) in rats.

References

- 1. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and excretion of methylamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tandamine Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tandamine hydrochloride is a tricyclic compound and a selective norepinephrine reuptake inhibitor (NRI) that was investigated as a potential antidepressant.[1][2] As an NRI, it blocks the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the synaptic cleft.[2] These application notes provide detailed protocols for the preparation of Tandamine hydrochloride solutions for use in in vitro cell culture experiments, along with its physicochemical properties and proposed mechanism of action.

Physicochemical Properties of Tandamine Hydrochloride

A summary of the key physicochemical properties of Tandamine hydrochloride is presented in Table 1. Understanding these properties is crucial for accurate solution preparation and experimental design.

Table 1: Physicochemical Properties of Tandamine Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine;hydrochloride | [3] |

| Molecular Formula | C₁₈H₂₇ClN₂S | [3] |

| Molecular Weight | 338.9 g/mol | [3] |

| Appearance | Solid (assumed) | N/A |

| CAS Number | 58167-78-5 | [1] |

Mechanism of Action: Norepinephrine Reuptake Inhibition

Tandamine is a selective norepinephrine reuptake inhibitor.[1] It functions by binding to the norepinephrine transporter (NET) on the presynaptic neuron, which in turn blocks the reuptake of norepinephrine from the synaptic cleft.[2] This inhibition leads to an accumulation of norepinephrine in the synapse, enhancing noradrenergic signaling.[2] The signaling pathway is depicted in the diagram below.

References

- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Tandamine in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the intraperitoneal (i.p.) administration of Tandamine in mice, a selective norepinephrine reuptake inhibitor (SNRI). This document outlines the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.

Introduction

Tandamine is a tricyclic compound developed in the 1970s that acts as a potent and selective inhibitor of norepinephrine reuptake.[1] By blocking the norepinephrine transporter (NET), Tandamine increases the synaptic concentration of norepinephrine, leading to enhanced noradrenergic neurotransmission. This mechanism of action is the basis for its investigation as a potential antidepressant with stimulant properties. Unlike many other tricyclic antidepressants, Tandamine exhibits minimal anticholinergic and serotonin reuptake inhibitory activity, suggesting a more targeted pharmacological profile with potentially fewer side effects.[1][2]

Applications in Preclinical Research

The i.p. administration of Tandamine in mice is a relevant paradigm for a variety of preclinical research applications, including:

-

Antidepressant Efficacy Screening: Evaluating the potential of Tandamine to reverse depression-like phenotypes in rodent models (e.g., forced swim test, tail suspension test).

-

Neurochemical and Behavioral Analysis: Investigating the downstream effects of selective norepinephrine reuptake inhibition on brain chemistry, locomotor activity, and other behavioral measures.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Tandamine and correlating it with its physiological and behavioral effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tandamine in Mice (Hypothetical Data)

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Tandamine | i.p. | 5 | Data not available | Data not available | Data not available | Data not available |

| Tandamine | i.p. | 10 | Data not available | Data not available | Data not available | Data not available |

| Tandamine | i.p. | 20 | Data not available | Data not available | Data not available | Data not available |

Table 2: Behavioral Effects of Tandamine in Mice (Hypothetical Data from Forced Swim Test)

| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) | % Change from Vehicle |

| Vehicle | - | 10 | Data not available | - |

| Tandamine | 5 | 10 | Data not available | Data not available |

| Tandamine | 10 | 10 | Data not available | Data not available |

| Tandamine | 20 | 10 | Data not available | Data not available |

| Imipramine (Control) | 15 | 10 | Data not available | Data not available |

Experimental Protocols

Preparation of Tandamine Solution

-

Vehicle Selection: Tandamine hydrochloride is soluble in aqueous solutions. A common vehicle for i.p. injection is sterile 0.9% saline.

-

Concentration Calculation:

-

Determine the desired dose in mg/kg.

-

Weigh the mouse to determine the total required dose.

-

Calculate the required concentration of the dosing solution based on a standard injection volume (e.g., 10 mL/kg).

-

Example Calculation for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume:

-

Dose for 25 g mouse = 10 mg/kg * 0.025 kg = 0.25 mg

-

Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL

-

Required concentration = 0.25 mg / 0.25 mL = 1 mg/mL

-

-

-

Solution Preparation:

-

Aseptically weigh the required amount of Tandamine hydrochloride powder.

-

Dissolve the powder in the calculated volume of sterile 0.9% saline.

-

Gently vortex or sonicate until the compound is fully dissolved.

-

Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.

-

Store the solution protected from light and at an appropriate temperature as per stability data.

-

Intraperitoneal (i.p.) Injection Procedure in Mice

This protocol is based on standard, humane procedures for i.p. injections in mice.

Materials:

-

Sterile Tandamine solution

-

Sterile 1 mL syringes

-

Sterile 27-30 gauge needles (a new needle for each animal is mandatory)

-

70% ethanol wipes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Restraint:

-

Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing).

-

Ensure the restraint is firm but does not impede the animal's breathing.

-

Turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right or left quadrant of the abdomen. This avoids the cecum (typically on the right side) and the bladder.

-

-

Injection:

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

-

Slowly inject the Tandamine solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring:

-

Observe the mouse for several minutes post-injection for any signs of distress, such as abdominal swelling, bleeding, or abnormal behavior.

-

Monitor the animals according to the experimental timeline.

-

Visualizations

Signaling Pathway of Tandamine

Caption: Mechanism of action of Tandamine.

Experimental Workflow for Behavioral Studies

Caption: Workflow for Tandamine behavioral studies.

References

- 1. Effects of tandamine and pirandamine, new potential antidepressants, on the brain uptake of norepinephrine and 5-hydroxytryptamine and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of acute and chronic treatment of tandamine, a new heterocyclic antidepressant, on biogenic amine metabolism and related activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Gavage Administration of Tandamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the oral gavage administration of Tandamine, a selective norepinephrine reuptake inhibitor, in rodent models. The following sections detail the necessary materials, preparation of the dosing solution, and a step-by-step protocol for the procedure. Additionally, this document includes available pharmacokinetic and toxicological data for Tandamine, presented in clear, tabular formats for ease of reference.

Introduction to Tandamine

Tandamine is a tricyclic compound that acts as a selective norepinephrine reuptake inhibitor. It was developed in the 1970s as a potential antidepressant, though it was never commercialized. Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This potentiation of noradrenergic signaling underlies its pharmacological effects. In preclinical studies, Tandamine has been shown to be as potent or more potent than desipramine in classic assays of norepinephrine reuptake inhibition.

Data Presentation

The following tables summarize the available quantitative data for Tandamine from preclinical studies in rodents.

Table 1: Acute Oral Toxicity of Tandamine

| Species | LD50 (mg/kg) | Observed Toxic Symptoms in Mice |

| Mouse | 640 ± 58 | Increased activity, salivation, irritability, followed by convulsions. |

| Rat | 700 ± 26 | Not specified in available literature. |

| Guinea Pig | 270 ± 20 | Not specified in available literature. |

Table 2: Pharmacokinetic Parameters of Tandamine in Rats Following Oral Administration

| Parameter | Value |

| Bioavailability | ~60% |

| Serum Half-life | ~4-5 hours |

| Cmax (Maximum Concentration) | Data not available in reviewed literature. |

| Tmax (Time to Maximum Concentration) | Data not available in reviewed literature. |

Note: The reviewed literature did not provide details on the vehicle used to achieve this bioavailability.

Experimental Protocols

This section provides a detailed protocol for the oral gavage administration of Tandamine to mice and rats.

Materials

-

Tandamine hydrochloride

-

Vehicle for dosing solution (e.g., sterile water, 0.9% saline, or Phosphate Buffered Saline (PBS))

-

Appropriately sized gavage needles (flexible plastic or rigid metal with a ball tip):

-

Mice: 18-22 gauge, 1.5-2 inches in length

-

Rats: 16-18 gauge, 2-3 inches in length

-

-

Syringes (1-3 mL)

-

Animal scale

-

70% ethanol for disinfection

Preparation of Tandamine Dosing Solution

Note: The specific vehicle for oral administration of Tandamine was not detailed in the reviewed literature. Tandamine is supplied as a hydrochloride salt, which generally confers aqueous solubility. It is recommended to perform small-scale solubility tests to determine the optimal vehicle.

-

Vehicle Selection: Start with sterile water or 0.9% sterile saline as the vehicle.

-

Calculation of Concentration: Determine the required concentration of the dosing solution based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals to be dosed. The dosing volume should not exceed 10 mL/kg for rodents.

-

Example Calculation for a 25g mouse at 10 mg/kg:

-

Dose = 10 mg/kg * 0.025 kg = 0.25 mg

-

If the desired dosing volume is 0.2 mL (8 mL/kg), the required concentration is 0.25 mg / 0.2 mL = 1.25 mg/mL.

-

-

-

Dissolution: Weigh the required amount of Tandamine hydrochloride and dissolve it in the chosen vehicle. Gentle warming or vortexing may be used to aid dissolution. Ensure the solution is clear and free of particulates before administration.

Oral Gavage Procedure

-

Animal Handling and Restraint:

-

Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this is typically done by scruffing the neck to immobilize the head. For rats, a similar but firmer grip on the scruff is used.

-

-

Measurement of Gavage Needle Insertion Length:

-

Before insertion, measure the correct length for the gavage needle by holding it alongside the animal. The tip of the needle should extend from the corner of the mouth to the last rib. Mark this length on the needle with a permanent marker or tape to prevent over-insertion and potential stomach perforation.

-

-

Needle Insertion:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently passed. If there is any resistance, do not force the needle; withdraw and attempt again.

-

-

Administration of Tandamine Solution:

-

Once the needle is correctly positioned in the esophagus and advanced into the stomach (to the pre-measured mark), slowly depress the syringe plunger to administer the Tandamine solution.

-

-

Needle Removal and Post-Procedure Monitoring:

-

After administration, gently withdraw the gavage needle along the same path of insertion.

-

Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or leakage of the solution from the mouth or nose, for 5-10 minutes.

-

Continue to monitor the animals periodically for any adverse effects over the next 24 hours.

-

Visualizations

The following diagrams illustrate the mechanism of action of Tandamine and the experimental workflow for its oral administration.

Caption: Mechanism of action of Tandamine as a norepinephrine reuptake inhibitor.

Caption: Experimental workflow for the oral gavage administration of Tandamine.

Determining Tandamine Concentration in Plasma using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals